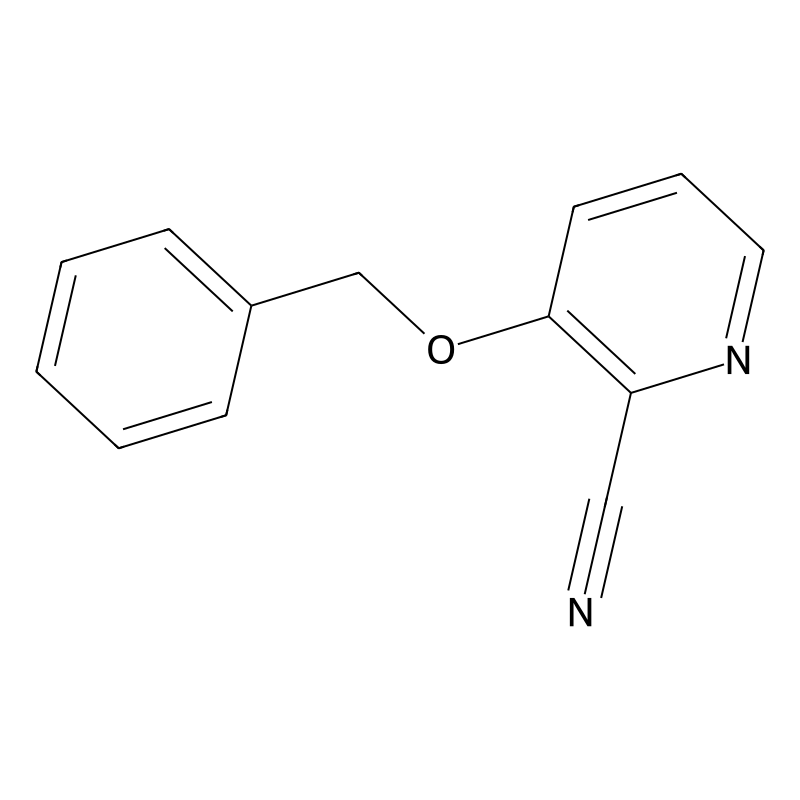3-(Benzyloxy)picolinonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis:
-(Benzyloxy)picolinonitrile is an organic compound that can be synthesized through various methods. One common method involves the reaction of 3-hydroxypicolinonitrile with benzyl bromide in the presence of a base like potassium carbonate. This reaction results in the substitution of the hydroxyl group on the 3-position of the picolinonitrile ring with a benzyloxy group.
Potential Applications:
While there is limited information readily available on the specific scientific research applications of 3-(Benzyloxy)picolinonitrile, its structure suggests potential applications in various fields:
- Medicinal Chemistry: The presence of the picolinonitrile core and the benzyloxy group makes 3-(Benzyloxy)picolinonitrile a potential candidate for exploring its biological activities. The picolinonitrile core is present in various bioactive molecules, including some drugs and natural products. [] Further research is needed to explore the potential therapeutic effects of 3-(Benzyloxy)picolinonitrile.
- Material Science: The benzyloxy group can act as a protecting group in organic synthesis, allowing for further functionalization of the molecule. This property could be valuable for developing new materials with specific functionalities. []
- Organic Chemistry: 3-(Benzyloxy)picolinonitrile could serve as a valuable intermediate in the synthesis of more complex molecules due to its functional groups and the ease of removal of the benzyloxy protecting group. []
3-(Benzyloxy)picolinonitrile is classified as a nitrile and features a benzyloxy group attached to the 3-position of the picolinonitrile structure. Its molecular formula is C₁₃H₁₀N₂O, and it has a molecular weight of approximately 210.23 g/mol . The compound is recognized for its diverse applications in medicinal chemistry and material science.
Due to the lack of specific information on 3-(Benzyloxy)picolinonitrile, it is advisable to handle it with caution, assuming it might share properties with similar aromatic nitrile compounds. These compounds can be flammable, slightly soluble in water, and potentially have some degree of toxicity [].
- Nucleophilic Substitution: The benzyloxy group can be replaced by nucleophiles under appropriate conditions.
- Hydrolysis: The nitrile group can be hydrolyzed to form corresponding carboxylic acids or amides.
- Reduction: The nitrile can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Research indicates that compounds similar to 3-(Benzyloxy)picolinonitrile exhibit various biological activities, including:
- Antimicrobial Activity: Some derivatives have shown effectiveness against bacterial strains.
- Anticancer Properties: Certain studies suggest potential anticancer activity, possibly through inhibition of specific cancer-related pathways .
- Enzyme Inhibition: It may act as an inhibitor for enzymes involved in inflammatory processes.
The synthesis of 3-(Benzyloxy)picolinonitrile can be achieved through several methods:
- Reflux Method: A mixture of picolinonitrile and benzyl alcohol in the presence of an acid catalyst can yield the desired compound.
- Nucleophilic Substitution: Starting from 3-bromopicolinonitrile, a benzyloxy group can be introduced via nucleophilic substitution with sodium benzyloxide.
- One-Pot Reaction: A one-pot reaction involving picolinonitrile, benzyl bromide, and a base can also produce the compound efficiently .
3-(Benzyloxy)picolinonitrile finds applications in various fields:
- Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds.
- Material Science: Utilized in the development of polymers and other materials due to its unique chemical properties.
- Research: Employed in studies aimed at understanding enzyme interactions and drug design.
Interaction studies indicate that 3-(Benzyloxy)picolinonitrile may interact with specific biological targets:
- Enzyme Binding: It has been noted to bind with certain enzymes, potentially inhibiting their activity.
- Protein Interactions: Studies have suggested interactions with proteins involved in inflammatory responses, making it a candidate for further pharmacological investigation .
Several compounds share structural similarities with 3-(Benzyloxy)picolinonitrile. Here are some notable examples:
Uniqueness
The uniqueness of 3-(Benzyloxy)picolinonitrile lies in its specific substitution pattern on the picolinonitrile framework, which may confer distinct biological properties and reactivity compared to its analogs. Its potential for enzyme inhibition and antimicrobial activity makes it a compound of interest in drug discovery and development.








